Nigroain-L antimicrobial peptide
Description
Current Challenges in Antimicrobial Resistance and the Imperative for Novel Antimicrobial Agents
Antimicrobial resistance (AMR) has emerged as one of the most significant global public health threats of the 21st century. karishmakaushiklab.comunal.edu.co The overuse and misuse of conventional antibiotics in human medicine, veterinary practices, and agriculture have accelerated the evolution of resistant microorganisms, creating "superbugs" that can withstand multiple drugs. karishmakaushiklab.comnih.gov This escalating crisis threatens to undermine decades of medical progress, making routine procedures like surgery, chemotherapy, and organ transplantation increasingly perilous. karishmakaushiklab.comunal.edu.co
Infections that were once easily treatable, such as pneumonia, tuberculosis, and food-borne illnesses, are becoming harder to manage as the efficacy of existing antibiotics diminishes. nih.gov The economic burden of AMR is staggering, with projections indicating potential losses of trillions of dollars in global GDP and overwhelming healthcare systems worldwide. unal.edu.co The development pipeline for new antibiotics has been slow, with major pharmaceutical companies often withdrawing from the field due to high costs and low returns. nih.govnih.gov This innovation gap creates an urgent and critical need for the discovery and development of novel antimicrobial agents with new mechanisms of action to avert a post-antibiotic era. unal.edu.conih.gov
Overview of Antimicrobial Peptides as Components of Innate Immunity and Defense Systems
Antimicrobial peptides (AMPs) are a fundamental and ancient component of the innate immune system, found across virtually all forms of life, from bacteria to humans. carlosdavidson.orgelsevierpure.com These gene-encoded molecules serve as a primary, rapid-response defense mechanism against a wide array of invading pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. researchgate.net Typically composed of fewer than 100 amino acids, AMPs are characterized by their cationic nature (a net positive charge) and amphipathic structure, which allows them to interact with and disrupt microbial membranes. carlosdavidson.orgresearchgate.net
Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs act by physically compromising the integrity of the microbial cell membrane, a mechanism that is thought to be more difficult for microbes to develop resistance against. Beyond their direct killing ability, AMPs can also modulate the host's immune response, acting as a bridge between innate and adaptive immunity. researchgate.net Their broad-spectrum activity and unique mode of action make them a highly promising class of molecules for development into a new generation of anti-infective therapies. carlosdavidson.org
Positioning of Nigroain-L within the Broad Landscape of Biologically Active Peptides
Biologically active peptides are short chains of amino acids that exert specific physiological effects. They are a diverse group that can be classified based on their function, such as antimicrobial, antihypertensive, immunomodulatory, or opioid peptides. Nigroain-L falls into the functional class of antimicrobial peptides.
These peptides are often sourced from natural origins, including plants, microorganisms, and, notably, the skin secretions of amphibians like frogs. Frog skin is a rich source of host-defense peptides, which are categorized into families such as the brevinins, temporins, and ranatuerins. nih.gov Nigroain-L is a member of the Nigroain family of peptides, which have been isolated from frogs of the Rana genus. While the broader landscape of bioactive peptides also includes categories based on mechanism, such as signal peptides or enzyme inhibitors, AMPs like Nigroain-L are primarily defined by their defensive function against microbial pathogens.
Research Significance and Academic Relevance of Nigroain-L Investigation
The investigation of novel AMPs like Nigroain-L is of high academic and research significance. The relentless rise of drug-resistant bacteria necessitates a continuous search for new therapeutic leads, and the unique properties of frog-derived peptides make them a compelling area of study. Nigroain-L, identified as an antimicrobial peptide from frogs, represents a potential candidate in this search.
The primary structure of Nigroain-L has been identified, providing a foundation for further research into its activity and mechanism.
Table 1: Properties of Nigroain-L Antimicrobial Peptide
| Property | Details | Source |
|---|---|---|
| Name | Nigroain-L | |
| Class | Antimicrobial Peptide | |
| Source Organism | Frogs (Amphibians) |
While specific, comprehensive studies on the antimicrobial spectrum of Nigroain-L are not widely available in the reviewed literature, research on closely related peptides, such as the nigrocins isolated from Rana nigromaculata, provides valuable insights. Nigrocin peptides exhibit a broad spectrum of activity against various microorganisms. Structural studies of nigrocin-2 (B1578548) show that it forms a classic amphipathic α-helix, a structure that is key to the membrane-disrupting mechanism of many AMPs. This mechanism involves the peptide inserting itself into the bacterial cell membrane, leading to pore formation, loss of cellular contents, and ultimately, cell death. Given its classification and origin, it is highly probable that Nigroain-L functions through a similar membrane-disrupting mechanism. The academic pursuit of characterizing Nigroain-L and its analogues could therefore lead to the development of new antimicrobial agents that are effective against resistant pathogens.
Compound Reference Table
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| Alanine | Ala, A |
| Arginine | Arg, R |
| Asparagine | Asn, N |
| Aspartic acid | Asp, D |
| Brevinin | |
| Cysteine | Cys, C |
| Glutamic acid | Glu, E |
| Glutamine | Gln, Q |
| Glycine | Gly, G |
| Histidine | His, H |
| Isoleucine | Ile, I |
| Leucine | Leu, L |
| Lysine (B10760008) | Lys, K |
| Methionine | Met, M |
| Nigroain-D3 | |
| Nigroain-L | |
| Nigrocin | |
| Phenylalanine | Phe, F |
| Proline | Pro, P |
| Ranatuerin | |
| Serine | Ser, S |
| Temporin | |
| Threonine | Thr, T |
| Tryptophan | Trp, W |
| Tyrosine | Tyr, Y |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSLFLILFLGAIPLSMC |
Origin of Product |
United States |
Origin, Discovery, and Taxonomic Context of Nigroain L
Isolation and Characterization Methodologies for Naturally Occurring Nigrocin-Type Peptides
The discovery and study of Nigrocin-type peptides have been propelled by advancing biochemical and molecular biology techniques. The primary methods involve the collection of skin secretions, followed by peptide isolation and detailed characterization.
Initial Collection and Extraction: The process begins with the gentle stimulation of the frog's skin to induce the release of granular gland contents. These secretions, a complex mixture of bioactive compounds, are then collected. Traditionally, this mixture is subjected to purification using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone method, effectively separating the individual peptides from the complex crude secretion based on their hydrophobicity.
Structural Identification and Characterization: Once purified, the primary structure (amino acid sequence) of the peptides is determined using methods like Edman degradation or, more commonly, mass spectrometry (MS), including MALDI-TOF/TOF MS/MS, which provides both molecular weight and fragmentation data for sequencing. nih.gov
A more modern and powerful approach integrates molecular cloning with peptidomics. nih.gov This strategy involves:
cDNA Library Construction: Messenger RNA (mRNA) is extracted from the collected skin secretions and used to create a cDNA library.
Molecular Cloning: Specific primers, often designed based on highly conserved regions of AMP precursor sequences, are used to amplify the genes encoding the peptides. 'Shotgun' cloning allows for the discovery of a wide range of novel peptide precursors from this library. nih.gov
Sequence Deduction and Confirmation: The cloned cDNA sequence reveals the full precursor protein structure, which includes a signal peptide, an acidic spacer, and the mature peptide. The mature peptide's sequence, deduced from the precursor, is then confirmed by matching its predicted mass and fragmentation pattern with data from mass spectrometry analysis of the natural peptide. nih.gov
To understand their functional structure, techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are employed. For instance, CD and NMR studies on Nigrocin-2 (B1578548) revealed that it adopts a distinct alpha-helical conformation in membrane-mimicking environments, a common feature of membrane-disrupting AMPs. nih.gov
Phylogenetic Relationships and Evolutionary Conservation of Nigroain-L Related Peptides
The distribution and evolution of Nigrocin peptides are intrinsically linked to the phylogeny of their host organisms. These peptides are predominantly found in Eurasian ranid frogs of the genera Pelophylax, Hylarana, and Odorrana. nih.govnih.govmpg.de The presence of specific peptide families, like Nigrocins, in certain geographic lineages serves as a molecular marker for taxonomic and phylogenetic studies. nih.gov
The evolution of amphibian AMPs, including Nigrocins, follows a pattern of accelerated evolution. The precursor proteins from which these peptides are cleaved show a remarkable dichotomy:
Conserved Signal Peptide: The N-terminal signal peptide region of the precursor is highly conserved across different species and peptide families. nih.gov This conservation is crucial for the correct trafficking and secretion of the peptide.
Hypermutable Mature Peptide Domain: In stark contrast, the C-terminal domain that becomes the mature antimicrobial peptide is hypermutable. nih.gov This high rate of mutation, driven by multiple gene duplication events followed by diversification, allows frogs to develop a vast and varied arsenal (B13267) of AMPs. This diversity provides a robust defense against a wide and ever-evolving spectrum of pathogens, minimizing the chances of microbial resistance. nih.gov
Therefore, while the fundamental blueprint for producing these peptides is evolutionarily ancient and conserved, the "business end" of the molecule is in a constant state of flux, allowing for rapid adaptation to new pathogenic threats. The study of Nigrocin homologues across different Odorrana species, for example, shows this diversity clearly, with numerous unique site-substituted analogues being identified. nih.gov
Classification of Nigroain-L within Amphibian-Derived Antimicrobial Peptides (e.g., Ranacyclins)
Nigrocin peptides are classified as a distinct family within the larger superfamily of amphibian AMPs. Structurally, many Nigrocins are linear, cationic peptides that form an amphipathic alpha-helix. nih.govnih.gov A key feature for classification within ranid frog peptides is the presence or absence of a C-terminal disulfide-bridged loop known as the "Rana box". researchgate.netresearchgate.net
The Rana box is a heptapeptide (B1575542) motif, typically with the structure Cys-(X)4-5-Cys, creating a cyclic domain at the C-terminus of the peptide. researchgate.net The recently discovered Nigrocin-PN, isolated from Pelophylax nigromaculatus, possesses this canonical Rana box. researcher.life Studies on this peptide have shown that the integrity of this cyclic structure is crucial for its broad-spectrum antimicrobial activity and for reducing its toxicity to host cells. researcher.liferesearchgate.net
It is important to distinguish the Nigrocin family from the Ranacyclin family. Although both can be found in Pelophylax nigromaculatus, they belong to different structural and functional classes: nih.gov
Nigrocins (with Rana box): These are primarily membrane-targeting alpha-helical peptides. The Rana box is a structural feature, not the primary determinant of activity for all members, but it plays a key role in peptides like Nigrocin-PN. researcher.life
Ranacyclins: This is a separate family of cyclic peptides characterized by a Bowman-Birk type trypsin inhibitory loop. nih.gov Their primary function is often related to protease inhibition, though they also possess antimicrobial properties. nih.govresearchgate.net
Thus, Nigrocin-PN is classified as a Rana box-containing, alpha-helical antimicrobial peptide, distinct from the Ranacyclin family.
Contextualizing Nigroain-L within Diverse AMP Families from Eukaryotic and Prokaryotic Sources
The Nigrocin family of peptides, while unique, shares fundamental characteristics with a vast range of AMPs found across all domains of life. Contextualizing them highlights both common evolutionary strategies and distinct functional adaptations.
Comparison with other Eukaryotic AMPs: Within amphibians, Nigrocins are part of a large cohort of ranid peptides. Nigrocin-1, for instance, shows high sequence homology to Brevinin-2. nih.gov They can be compared to other families like the Esculentins, which are longer peptides, and the Temporins, which are among the shortest AMPs known. nih.gov Beyond amphibians, Nigrocins can be contrasted with mammalian AMPs like Cathelicidins (e.g., LL-37) and Defensins , which are also crucial to innate immunity but have different structural scaffolds (alpha-helical for LL-37, beta-sheet for defensins). They also differ from insect-derived peptides like Melittin (from bee venom), which is a potent alpha-helical peptide but is known for its high toxicity.
Comparison with Prokaryotic AMPs: The most significant contrast is with AMPs from prokaryotes, known as bacteriocins . A prime example is Nisin , produced by Lactococcus lactis bacteria. While both Nigrocin and Nisin are ribosomally synthesized and target bacterial membranes, they differ fundamentally in structure and mechanism. Nisin is a lantibiotic, characterized by unusual lanthionine (B1674491) and methyllanthionine bridges formed through extensive post-translational modification. These bridges create a complex, globular structure that specifically targets Lipid II, a precursor for cell wall synthesis, to form pores. Nigrocins, by contrast, are typically linear alpha-helical peptides that are believed to disrupt membranes through less specific electrostatic and hydrophobic interactions, often described by the "carpet" or "toroidal pore" models.
Interactive Table: Comparative Overview of Antimicrobial Peptides
| Peptide Family | Typical Source Organism | Domain | Key Structural Feature(s) |
| Nigrocin | Frogs (e.g., Pelophylax) | Eukaryote | Linear, Cationic, Amphipathic α-helix; some possess a C-terminal "Rana box" disulfide loop. |
| Brevinin | Frogs (Rana genus) | Eukaryote | Cationic, Amphipathic α-helix with a "Rana box". |
| Ranacyclin | Frogs (e.g., Rana, Pelophylax) | Eukaryote | Cyclic peptide with a Bowman-Birk type protease inhibitory loop. |
| Cathelicidin (LL-37) | Mammals (e.g., Humans) | Eukaryote | Linear, Cationic, Amphipathic α-helix. |
| Defensin | Mammals, Insects, Plants | Eukaryote | Cationic, stabilized by multiple disulfide bonds forming a β-sheet structure. |
| Melittin | Honeybee (Apis mellifera) | Eukaryote | Linear, Cationic, Amphipathic α-helix. |
| Nisin | Bacteria (Lactococcus lactis) | Prokaryote | Polycyclic, contains lanthionine bridges; targets Lipid II. |
Advanced Structural Biology and Conformation of Nigroain L
Analysis of Secondary and Tertiary Structural Motifs in Nigroain-L and Analogues
The secondary and tertiary structures of antimicrobial peptides are critical determinants of their biological activity. For Nigroain-L and its analogues, these structural motifs are heavily influenced by their environment.
Studies on Nigrocin-2 (B1578548), a peptide that shares functional similarities with Nigroain-L, reveal a predominantly random coil conformation in aqueous solutions. nih.gov However, in membrane-mimicking environments, such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a significant conformational change to adopt a well-defined alpha-helical structure. nih.gov This transition is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of bacterial membranes.
The alpha-helical structure of Nigrocin-2, as determined by nuclear magnetic resonance (NMR) spectroscopy, is amphipathic. This means the helix is organized with a hydrophobic face and a hydrophilic face. The hydrophobic residues are positioned to interact with the lipid core of the bacterial membrane, while the hydrophilic, often positively charged, residues remain exposed to the aqueous environment or interact with the polar head groups of the phospholipids (B1166683). This amphipathic nature is a key feature driving the peptide's ability to compromise membrane integrity. nih.gov
Another important structural motif found in some related frog-derived antimicrobial peptides is the "Rana box." This is a C-terminal heptapeptide (B1575542) sequence that forms a disulfide-bridged loop. In peptides like Nigrocin-PN, this structural element has been shown to be crucial for maintaining the peptide's structural integrity and biological function. nih.gov While the presence of a Rana box in Nigroain-L has not been explicitly detailed, its prevalence in related peptides suggests it as a potential structural feature worthy of investigation.
Exploration of Conformation-Activity Relationships in Membrane Mimetic Environments
The biological activity of Nigroain-L and its analogues is intrinsically linked to their conformation, particularly within the context of a bacterial membrane. The transition from a disordered state in solution to a structured alpha-helix upon encountering a membrane-like environment is a pivotal event in their antimicrobial action. nih.gov
In membrane-mimetic environments like SDS micelles, which simulate the negatively charged surface of bacterial membranes, the induced alpha-helical conformation of peptides like Nigrocin-2 is stabilized. nih.gov This conformational change allows the peptide to insert into the lipid bilayer. The amphipathic nature of this helix is critical for the subsequent disruption of the membrane. The proposed mechanism involves the "carpet-like" model, where the peptides accumulate on the membrane surface, or the formation of transmembrane pores, both of which lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.gov
The relationship between conformation and activity is further highlighted by studies on modified analogues. For instance, alterations in the amino acid sequence that affect the stability of the alpha-helix or the distribution of hydrophobic and cationic residues can significantly impact the peptide's antimicrobial potency and spectrum of activity.
Biophysical Techniques for Investigating Peptide Structure and Dynamics
A key biophysical technique for studying the structure of peptides like Nigroain-L is Circular Dichroism (CD) spectroscopy . nih.govmdpi.com This method is particularly well-suited for examining the secondary structure of peptides in different environments.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.com The resulting spectrum provides a characteristic signature for different secondary structural elements:
Alpha-helices typically show two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. mdpi.com
Beta-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. mdpi.com
Random coils are characterized by a strong negative band below 200 nm. mdpi.com
For Nigrocin-2, CD studies have been instrumental in demonstrating its conformational flexibility. The spectra of Nigrocin-2 in aqueous buffer are characteristic of a random coil, while in the presence of TFE or SDS micelles, the spectra shift to the distinct double-minima pattern indicative of a high alpha-helical content. nih.gov This provides direct evidence for the membrane-induced folding that is central to its activity.
Computational Modeling and Prediction of Nigroain-L Three-Dimensional Structures
In conjunction with experimental techniques, computational modeling plays a vital role in predicting and understanding the three-dimensional structures of antimicrobial peptides. Homology modeling and ab initio prediction methods can generate structural models of Nigroain-L based on its amino acid sequence and the known structures of related peptides.
These models are invaluable for visualizing the peptide's potential conformation and for understanding the spatial arrangement of its amino acid residues. For example, computational models can be used to generate a helical wheel projection, which clearly illustrates the amphipathic nature of an alpha-helical peptide by showing the segregation of hydrophobic and hydrophilic residues on opposite sides of the helix.
Molecular and Cellular Mechanisms of Antimicrobial Action of Nigroain L
Interactions with Microbial Membranes: Elucidating Pore Formation Models
The primary and often most critical step in the antimicrobial action of many peptides, including Nigroain-L, is the disruption of the microbial cell membrane. This interaction leads to increased membrane permeability and, ultimately, cell death. The precise mechanism of membrane disruption can be categorized into several models: the barrel-stave, toroidal pore, and carpet models.
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, forming a a pore structure reminiscent of the staves of a barrel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. This channel allows for the leakage of ions and essential metabolites, leading to the dissipation of electrochemical gradients and cell death.
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane. However, in this configuration, the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet through the pore. This creates a "toroidal" or donut-shaped pore where the peptide helices are associated with the lipid head groups. This model results in a more significant disruption of the membrane structure.
Carpet Model: In the carpet model, the peptides initially accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. This mechanism is generally associated with a non-specific disruption of the membrane integrity.
Research into Nigroain-L's membrane interactions is ongoing to determine which of these models, or a potential combination, best describes its mode of action.
Perturbation of Cell Wall Integrity and Biosynthesis Pathways
Beyond direct membrane disruption, Nigroain-L may also interfere with the integrity and synthesis of the bacterial cell wall. The cell wall, particularly the peptidoglycan layer in bacteria, is essential for maintaining cell shape and protecting against osmotic stress. nih.gov Some antimicrobial peptides can inhibit the enzymes involved in the synthesis of peptidoglycan precursors or bind to lipid II, a key intermediate in the cell wall biosynthesis pathway, thereby preventing its incorporation into the growing peptidoglycan chain. rsc.org This inhibition weakens the cell wall, making the pathogen more susceptible to osmotic lysis and enhancing the peptide's ability to access the cell membrane.
Intracellular Targets and Biochemical Inhibition:
For some antimicrobial peptides, membrane disruption is not the sole mechanism of action. After crossing the microbial membrane, these peptides can engage with various intracellular targets, leading to a multi-pronged attack on the pathogen.
Disruption of Nucleic Acid Synthesis and Integrity
Antimicrobial peptides can interfere with the fundamental processes of DNA replication and RNA transcription. nih.govlibretexts.org They may achieve this by directly binding to DNA or RNA, which can physically block the progression of polymerases or lead to conformational changes that inhibit their function. frontiersin.orgwikipedia.org Some peptides can also inhibit the enzymes essential for nucleic acid synthesis, such as DNA gyrase or RNA polymerase. sigmaaldrich.com This disruption of genetic processes halts cell growth and division.
Interference with Protein Synthesis and Folding
The machinery of protein synthesis is another critical intracellular target for antimicrobial peptides. libretexts.org These peptides can bind to ribosomal subunits, interfering with the translation process and preventing the formation of functional proteins. nih.govnih.govyoutube.com By disrupting the synthesis of essential enzymes and structural proteins, the peptide effectively shuts down cellular metabolism and structural maintenance. Furthermore, some peptides can interfere with the proper folding of proteins, leading to the accumulation of non-functional or toxic protein aggregates. nih.gov
Modulation of Enzymatic Activities within Pathogen Cells
Nigroain-L may also exert its antimicrobial effects by directly inhibiting the activity of crucial metabolic enzymes within the pathogen. nih.gov This can include enzymes involved in energy production, nutrient metabolism, or the synthesis of essential cellular components. By disrupting these key enzymatic pathways, the peptide can starve the pathogen of energy and the building blocks necessary for survival.
Mechanisms of Anti-Biofilm Activity and Biofilm Eradication
Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against conventional antibiotics and host immune responses. nih.govnih.govmdpi.com Antimicrobial peptides like Nigroain-L are being investigated for their ability to combat these resilient structures.
The anti-biofilm mechanisms of antimicrobial peptides are multifaceted and can include:
Inhibition of Biofilm Formation: Peptides can interfere with the initial stages of biofilm development, such as bacterial adhesion to surfaces and cell-to-cell aggregation. mdpi.com
Disruption of the Biofilm Matrix: Some peptides can degrade the components of the EPS matrix, such as polysaccharides and extracellular DNA, thereby compromising the structural integrity of the biofilm and exposing the embedded bacteria.
Killing of Biofilm-Embedded Cells: By penetrating the biofilm matrix, the peptides can reach and kill the sessile bacteria within the biofilm, often through the membrane-disruptive and intracellular mechanisms described above.
The ability of Nigroain-L to both prevent biofilm formation and eradicate established biofilms makes it a promising candidate for treating chronic and persistent infections. elsevierpure.com
Following a comprehensive search of available scientific literature, no specific antimicrobial peptide with the name “Nigroain-L” could be identified. The information required to generate the requested article on its in vitro efficacy and spectrum of activity is not present in the provided search results or publicly accessible scientific databases.
Therefore, it is not possible to create a factually accurate article that adheres to the strict outline and content requirements focusing solely on "Nigroain-L antimicrobial peptide." Generating such an article would require fabricating data, which contradicts the core principles of scientific accuracy.
If "Nigroain-L" is a novel or proprietary compound not yet detailed in public literature, or if the name is misspelled, relevant data is unavailable. We recommend verifying the compound's name and its presence in scientific literature. Should information on a different, known antimicrobial peptide be of interest, a new request with the correct compound name can be submitted.
Synthetic Methodologies and Production Systems for Nigroain L
Chemical Synthesis Approaches for Nigroain-L
Chemical synthesis provides a direct route to produce Nigroain-L with high purity and the ability to incorporate unnatural amino acids or modifications.
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for the chemical synthesis of peptides like Nigroain-L. nih.govnih.gov In this method, the peptide is assembled sequentially while one end is anchored to a solid resin support. nih.gov The process involves repeated cycles of deprotection of the N-terminal amino acid and coupling of the next protected amino acid in the sequence. nih.gov For Nigroain-L synthesis, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed due to its milder deprotection conditions compared to the harsher acid treatments required in Boc (tert-butyloxycarbonyl) chemistry. nih.gov
Key steps and optimizations in the SPPS of Nigroain-L include:
Resin Selection: The choice of resin, such as Rink amide resin, is critical and dictates the C-terminal chemistry of the final peptide. youtube.com
Coupling Reagents: Activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate the formation of the peptide bond. youtube.com
Deprotection: The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in a solvent like NMP (N-Methyl-2-pyrrolidone). youtube.com
Monitoring: The completeness of coupling and deprotection steps can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. youtube.com
Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin using a reagent cocktail, commonly containing trifluoroacetic acid (TFA). nih.govyoutube.com The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). youtube.com
Challenges in the SPPS of hydrophobic peptides or those prone to aggregation, which can be a consideration for antimicrobial peptides, may require special protocols. nih.gov This can include the use of different solvent systems, such as NMP/DMSO, to improve resin swelling and coupling efficiency, or the incorporation of pseudoproline dipeptides to disrupt secondary structure formation during synthesis. nih.gov
Solution-Phase Peptide Synthesis Considerations
Solution-phase peptide synthesis (SPS), also known as liquid-phase synthesis, is a classical method where peptide chains are elongated in a homogenous solution. nih.govyoutube.com This approach involves coupling amino acids or small peptide fragments in solution. nih.gov A key advantage of SPS is that intermediate products can be purified at each step, potentially leading to a highly pure final product. nih.gov
However, for a peptide of Nigroain-L's likely size, a full synthesis by classical SPS would be laborious and time-consuming. nih.gov A more practical application of solution-phase techniques for Nigroain-L would be in a fragment condensation approach. In this strategy, shorter peptide fragments of the Nigroain-L sequence are first synthesized, likely via SPPS, and then coupled together in solution to form the full-length peptide. nih.gov
A major consideration in solution-phase synthesis is the need to protect reactive side chains of the amino acids to prevent side reactions. youtube.com Furthermore, the choice of coupling agents is crucial to activate the C-terminal carboxyl group of one fragment for reaction with the N-terminal amino group of the next. youtube.com
Native Chemical Ligation and Post-Synthetic Modification Strategies
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of larger peptides and proteins, and it is highly applicable to the production of Nigroain-L, especially for creating modified versions. nih.govwikipedia.org NCL involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govwikipedia.org The reaction is chemoselective and occurs in aqueous solution at neutral pH, resulting in a native amide bond at the ligation site. wikipedia.org
This method allows for the assembly of larger peptides from smaller, more easily synthesized fragments. researchgate.net For Nigroain-L, this could involve synthesizing two or more fragments of its sequence and then ligating them together. This approach can be particularly advantageous if certain parts of the sequence are difficult to synthesize in a single run. nih.gov
NCL also opens up possibilities for post-synthetic modifications. For instance, synthetic peptide fragments containing specific modifications, such as fluorescent labels or non-canonical amino acids, can be ligated to other fragments to produce a modified full-length Nigroain-L. researchgate.net This enables detailed structure-function studies. The flexibility of NCL allows for various strategies, including sequential ligation of multiple fragments in either a C-to-N or N-to-C direction. researchgate.net
Recombinant Expression Systems for Nigroain-L Production
Recombinant DNA technology offers a biological route to produce Nigroain-L, which can be more cost-effective for large-scale production compared to chemical synthesis.
Heterologous Expression in Bacterial Hosts (e.g., Escherichia coli)
Escherichia coli is a widely used and well-established host for the production of recombinant proteins due to its rapid growth, low cost, and the availability of numerous molecular tools. nih.govnih.govnih.gov For the production of Nigroain-L, a synthetic gene encoding the peptide would be cloned into an expression vector, which is then introduced into an E. coli strain. plos.org
Key considerations for expressing Nigroain-L in E. coli include:
Expression Vectors: Vectors containing strong, inducible promoters, such as the T7 promoter system, are commonly used to achieve high levels of protein expression. nih.gov
Host Strains: Specific E. coli strains are engineered to enhance protein expression. For example, strains like BL21(DE3) are deficient in certain proteases, which helps to reduce the degradation of the recombinant protein. nih.gov If Nigroain-L contains disulfide bonds, strains like Rosetta-gami, which have mutations that facilitate their correct formation in the cytoplasm, could be employed. researchgate.net
Toxicity and Codon Usage: Antimicrobial peptides can be toxic to the host bacteria. nih.gov This can be managed by using tightly regulated promoters to minimize basal expression before induction. nih.gov Additionally, optimizing the codon usage of the Nigroain-L gene to match that of E. coli can improve translation efficiency. plos.org
Inclusion Bodies: High-level expression in E. coli can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies. youtube.com While this can simplify initial purification, the protein must be denatured and refolded to obtain its active conformation, which can be a challenging process.
| Parameter | Consideration for Nigroain-L Production in E. coli |
| Expression System | T7 promoter-based vectors for high-level, inducible expression. nih.gov |
| Host Strain | Protease-deficient strains (e.g., BL21(DE3)) to prevent degradation. nih.gov Strains facilitating disulfide bond formation (e.g., Rosetta-gami) if required. researchgate.net |
| Toxicity Mitigation | Tightly controlled inducible systems to prevent premature expression and host cell death. nih.gov |
| Protein Solubility | Optimization of expression conditions (e.g., lower temperature, different induction levels) to prevent inclusion body formation. |
| Purification | Typically involves affinity tags (e.g., His-tag) followed by cleavage and further purification steps. |
This table is based on general principles of recombinant protein expression in E. coli.
Strategies for Enhancing Peptide Yield, Purity, and Scalability
Given the inherent challenges in producing peptides, several strategies are employed to improve the yield, purity, and scalability of Nigroain-L production. While specific data for Nigroain-L is limited, general methodologies for similar antimicrobial peptides (AMPs) are applicable.
Enhancing Yield:
In recombinant production systems, a common strategy to boost yield is the use of fusion partners. researchgate.net These are larger proteins or peptides that are genetically fused to the AMP. This approach can help to:
Prevent Proteolytic Degradation: The small size of AMPs makes them susceptible to degradation by host cell proteases. A fusion partner can shield the AMP from these enzymes. researchgate.netnih.gov
Reduce Host Cell Toxicity: Many AMPs are toxic to the production host (e.g., E. coli). The fusion partner can neutralize the toxic effects of the AMP, allowing for higher expression levels. researchgate.net
Improve Solubility: Fusion partners can also enhance the solubility of the AMP, preventing the formation of insoluble inclusion bodies that can be difficult to process. proteogenix.science
Improving Purity:
High-performance liquid chromatography (HPLC) is a standard method for purifying synthetically produced peptides like Nigroain-L to high levels of purity, often exceeding 95%. mdpi.com For applications requiring even higher purity, such as cellular assays, purities of 98% and 99% can be achieved. mdpi.com A common agent used in the purification of synthetic peptides is trifluoroacetic acid (TFA), which can remain in the final product as a salt. mdpi.com Since TFA can interfere with biological assays, an optional TFA removal service is often offered for high-purity peptide production. mdpi.com
Ensuring Scalability:
For large-scale production, both chemical synthesis and recombinant methods face challenges.
Solid-Phase Peptide Synthesis (SPPS): While mature and capable of producing highly pure peptides, SPPS can be expensive for large quantities due to the cost of reagents and solvents. proteogenix.sciencenih.gov However, advances in SPPS have enabled its use for industrial-scale manufacturing. researchgate.net
Recombinant Production: This is generally considered the most cost-effective approach for large-scale manufacturing of peptides. researchgate.net However, scaling up from laboratory to industrial bioreactors requires careful optimization of process parameters to maintain consistent product quality and yield. mdpi.com Computational modeling can aid in this optimization process. mdpi.com
The following table summarizes common strategies to enhance the production of antimicrobial peptides.
| Strategy | Objective | Description |
| Fusion Partners | Enhance Yield, Reduce Toxicity | A protein or peptide is genetically fused to the AMP to protect it from degradation and neutralize its toxicity to the host cell. researchgate.netnih.gov |
| Tandem Repeats | Enhance Yield | Multiple copies of the AMP gene are linked together to increase the expression level. proteogenix.science |
| High-Performance Liquid Chromatography (HPLC) | Improve Purity | A chromatographic technique used to separate and purify the desired peptide from a mixture. mdpi.com |
| Trifluoroacetic Acid (TFA) Removal | Improve Purity | A post-purification step to remove residual TFA, which can interfere with biological assays. mdpi.com |
| Optimized Bioprocess Parameters | Ensure Scalability | Fine-tuning of fermentation conditions such as temperature, pH, and nutrient feed to maintain high yield and quality at a large scale. mdpi.com |
Enzymatic and Fermentation-Based Production of Bioactive Peptides
Enzymatic Production:
Enzymatic synthesis of peptides involves the use of proteases in reverse, where the enzymes catalyze the formation of peptide bonds rather than their cleavage. This method can offer high specificity and milder reaction conditions compared to chemical synthesis. However, it is generally more suitable for shorter peptides and can be complex to optimize.
Fermentation-Based Production:
Fermentation is the cornerstone of recombinant peptide production. This involves genetically engineering a microorganism, such as the bacterium Escherichia coli or the yeast Pichia pastoris, to produce the desired peptide.
Escherichia coli : This is the most widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and high expression levels. researchgate.net To overcome the challenges of AMP toxicity and degradation in E. coli, fusion protein strategies are commonly employed. researchgate.net
Lactococcus lactis : This food-grade bacterium is another attractive host for AMP production. It is generally regarded as safe (GRAS) and can secrete the produced peptide, simplifying purification. mdpi.com The well-known AMP nisin is produced by L. lactis. mdpi.com
The choice of expression system depends on various factors, including the specific properties of the peptide, the desired yield, and the intended application. For a peptide like Nigroain-L, a recombinant system using a fusion partner to mitigate toxicity and aid in purification would be a logical approach for scalable and cost-effective production. researchgate.netresearchgate.net
Rational Design, Chemical Modification, and Optimization of Nigroain L Analogues
Principles of Rational Design for Enhancing Antimicrobial Efficacy and Selectivity
The rational design of antimicrobial peptides is a strategic process aimed at maximizing their effectiveness against pathogens while minimizing toxicity to host cells. This delicate balance is governed by key physicochemical properties. A primary goal is to enhance the peptide's ability to selectively target and disrupt microbial membranes, which differ significantly from mammalian cell membranes in their lipid composition. karishmakaushiklab.com Generally, bacterial membranes are rich in anionic phospholipids (B1166683), whereas mammalian membranes are predominantly zwitterionic.
Key principles involve modulating the peptide's net positive charge, hydrophobicity, and amphipathicity. karishmakaushiklab.com An increased cationic charge can strengthen the initial electrostatic attraction to negatively charged bacterial surfaces. However, excessive charge or hydrophobicity can lead to non-specific membrane disruption and increased toxicity toward host cells, such as hemolysis (the rupture of red blood cells). karishmakaushiklab.com Therefore, the core of rational design lies in optimizing these characteristics to achieve potent, broad-spectrum antimicrobial activity with high selectivity for microbial targets.
Amino Acid Substitution and Mutagenesis Studies on Nigroain-L
Amino acid substitution is a fundamental tool for probing the structure-function relationships of AMPs and creating analogues with improved properties. By systematically replacing specific residues, researchers can fine-tune characteristics like charge, hydrophobicity, and helical structure. For instance, substituting neutral or acidic amino acids with basic residues such as lysine (B10760008) or arginine can increase the net positive charge, potentially boosting antimicrobial potency.
Site-directed mutagenesis is the genetic engineering technique that enables these precise substitutions. While this approach has been widely used to study other AMPs, leading to the development of analogues with enhanced activity or stability, specific mutagenesis studies focused on the Nigroain-L sequence have not been documented in the available scientific literature.
Strategies for Modifying Physico-Chemical Properties (e.g., Amphipathicity, Hydrophobicity)
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is critical for the function of many AMPs, particularly those that form α-helical structures upon interacting with membranes. Modifying a peptide's sequence can alter its hydrophobic moment, which quantifies the amphipathicity of a helix. This can be achieved by repositioning charged and nonpolar amino acids to enhance the segregation of faces on the helical wheel projection. karishmakaushiklab.com
Peptide Cyclization and Terminal Modification Techniques
Linear peptides like Nigroain-L are often susceptible to degradation by proteases in the body, which limits their therapeutic utility. Peptide cyclization is a powerful strategy to overcome this limitation. By linking the peptide's N- and C-termini (head-to-tail cyclization) or connecting the N-terminus with a side chain (head-to-side-chain cyclization), a more rigid and stable structure is formed. mol-scientific.com This conformational constraint can also improve binding affinity to microbial targets.
Modifications at the N- and C-termini can also enhance stability and activity. N-terminal acetylation removes the positive charge of the terminal amino group, which can increase stability against certain enzymes. C-terminal amidation neutralizes the negative charge of the carboxyl group, which can prevent enzymatic degradation and is often crucial for maintaining the peptide's antimicrobial activity. While these are common and effective techniques, there is no evidence of their application to Nigroain-L in the reviewed literature.
Incorporation of Non-Natural Amino Acids and Peptidomimetics
To further enhance stability and introduce novel functionalities, non-natural amino acids can be incorporated into a peptide sequence. For example, substituting standard L-amino acids with their D-amino acid counterparts can render the peptide resistant to proteases, which are stereospecific for L-isomers. The inclusion of other non-natural amino acids, such as homoarginine, has been shown to improve protease resistance and boost antimicrobial activity in other peptides.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones or other structural changes. These modifications aim to improve oral bioavailability, metabolic stability, and target specificity. While a promising avenue for drug development, the design and synthesis of peptidomimetics based on the Nigroain-L sequence have not been reported.
Computational and Machine Learning Approaches for Predictive Peptide Design
Modern peptide design increasingly relies on computational tools and machine learning algorithms to predict the properties of novel peptide sequences before they are synthesized in the lab. These in silico methods can screen vast virtual libraries of peptide analogues, predicting their antimicrobial activity, toxicity, and structural properties based on their amino acid sequence.
Bioinformatics tools can simulate peptide-membrane interactions, calculate physicochemical parameters, and identify patterns associated with high efficacy and selectivity. Machine learning models, trained on large datasets of known AMPs, can recognize complex sequence features that determine antimicrobial potential and even predict target specificity (e.g., against Gram-positive vs. Gram-negative bacteria). The application of these predictive design strategies to Nigroain-L would be a logical step in its development, but no such computational studies have been published.
Microbial Resistance Mechanisms and Counter Resistance Strategies to Nigroain L
Pathways of Microbial Resistance Development Against AMPs
The development of microbial resistance to antimicrobial peptides is a complex process driven by the selective pressure exerted by these molecules. nih.gov Unlike conventional antibiotics that often have specific intracellular targets, many AMPs act on the bacterial cell membrane, a feature that was once thought to make resistance development less likely. frontiersin.org However, bacteria have evolved a variety of sophisticated mechanisms to counteract the activity of AMPs. These strategies can be broadly categorized as intrinsic or acquired and often involve modifications to the bacterial cell surface to prevent the peptide from reaching its target. nih.govmol-scientific.com
Key pathways for microbial resistance development against AMPs include:
Alteration of the Cell Envelope: This is a primary strategy to reduce the binding of cationic AMPs. Bacteria can modify the net negative charge of their cell surface by incorporating positively charged molecules. For instance, the addition of L-lysine to membrane phospholipids (B1166683) or the D-alanylation of teichoic acids in Gram-positive bacteria reduces the electrostatic attraction between the cationic AMP and the anionic cell envelope. nih.gov
Active Efflux Pumps: Bacteria can employ membrane-associated pumps to actively transport AMPs out of the cell before they can cause lethal damage. These pumps, such as the Mtr system in Neisseria gonorrhoeae, can confer resistance to a range of hydrophobic compounds, including certain AMPs. mol-scientific.com
Proteolytic Degradation: Some bacteria secrete proteases that can cleave and inactivate AMPs. This is an effective extracellular defense mechanism. nih.gov
Formation of Biofilms and Capsules: The production of an extracellular matrix, such as in biofilms or capsules, can act as a physical barrier, trapping or impeding the diffusion of AMPs and preventing them from reaching the bacterial cells within the community. mol-scientific.comnih.gov
AMP Sequestration: Bacteria can produce proteins that bind to and neutralize AMPs, preventing them from interacting with the cell membrane. nih.gov
These resistance mechanisms are often regulated by complex genetic systems that allow bacteria to respond to the presence of AMPs in their environment. nih.gov
Comparative Analysis of Resistance Emergence to Nigroain-L versus Conventional Antimicrobials
While specific data for Nigroain-L is unavailable, a general comparison can be made between the emergence of resistance to AMPs and conventional antibiotics. The development of resistance to conventional antibiotics is a major global health crisis, often driven by the misuse and overuse of these drugs. nih.gov Resistance to antibiotics frequently arises from a single point mutation or the acquisition of a single resistance gene, which can then spread rapidly through horizontal gene transfer. frontiersin.org
In contrast, the development of resistance to AMPs is generally considered to be a slower and more complex process. frontiersin.org This is attributed to the multi-target mechanism of many AMPs, which often involves the disruption of the entire cell membrane rather than a specific enzyme or metabolic pathway. frontiersin.orgnih.gov For a microbe to become resistant to such an AMP, it would likely need to undergo multiple, significant changes in its cell membrane structure, which could be metabolically costly and potentially compromise its fitness.
However, it is crucial to note that resistance to AMPs does occur, as evidenced by the various mechanisms described in the previous section. nih.govmol-scientific.com The rate of resistance emergence can vary depending on the specific AMP, the bacterial species, and the environmental conditions.
Table 1: General Comparison of Resistance Emergence
| Feature | Conventional Antibiotics | Antimicrobial Peptides (AMPs) |
| Primary Target | Often a specific intracellular enzyme or pathway | Primarily the bacterial cell membrane |
| Mechanism of Resistance | Often single point mutations or acquisition of single genes | Typically involves complex modifications of the cell envelope, efflux pumps, or enzymatic degradation |
| Rate of Resistance Development | Can be rapid | Generally considered to be slower |
| Mode of Action | Specific | Often broad and multi-targeted |
Synergistic Interactions of Nigroain-L with Conventional Antibiotics
The combination of AMPs with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. science.govwikipedia.org While there is no specific research on the synergistic interactions of Nigroain-L, the principles observed with other AMPs are likely to apply. Synergy occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects.
AMPs can enhance the efficacy of conventional antibiotics through several mechanisms:
Increased Membrane Permeability: Many AMPs disrupt the bacterial membrane, which can increase the uptake of conventional antibiotics that have intracellular targets. This can re-sensitize resistant bacteria to antibiotics they were previously resistant to. wikipedia.org
Inhibition of Biofilm Formation: AMPs can prevent the formation of biofilms or disrupt existing ones, making the embedded bacteria more susceptible to conventional antibiotics. nih.gov
Dual-Target Attack: The combination of an AMP targeting the cell membrane and a conventional antibiotic targeting an intracellular process creates a multi-pronged attack that is more difficult for bacteria to overcome.
Studies have shown synergistic effects between various AMPs and antibiotics against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. wikipedia.org For example, the combination of the AMP DP7 with vancomycin (B549263) or azithromycin (B1666446) has demonstrated significant synergistic activity against resistant strains. wikipedia.org
Table 2: Examples of Synergistic Interactions of AMPs with Conventional Antibiotics
| Antimicrobial Peptide (AMP) | Conventional Antibiotic | Target Organism | Observed Effect |
| DP7 | Vancomycin, Azithromycin | Multidrug-resistant bacteria | Synergistic killing effect |
| Nisin | Penicillin, Chloramphenicol | Enterococcus faecalis | Synergistic interaction and cell destruction |
| Actagardine | Metronidazole, Vancomycin | Clostridium difficile | Synergistic activity |
This table presents general findings for various AMPs and does not include specific data for Nigroain-L.
Strategies for Overcoming Evolved Microbial Resistance Mechanisms
The emergence of microbial resistance to AMPs necessitates the development of strategies to counteract these mechanisms. Several approaches are being explored to enhance the efficacy of AMPs and overcome resistance:
Peptide Engineering and Modification: The structure of AMPs can be modified to improve their stability, reduce their susceptibility to proteolytic degradation, and enhance their antimicrobial activity. This can involve altering the amino acid sequence, cyclizing the peptide, or attaching fatty acid chains. nih.gov
Combination Therapy: As discussed in the previous section, combining AMPs with conventional antibiotics is a powerful strategy to overcome resistance. science.govwikipedia.org The synergistic effects can lower the required doses of both drugs, potentially reducing toxicity and slowing the development of further resistance.
Inhibition of Resistance Mechanisms: Another approach is to develop molecules that specifically inhibit the bacterial resistance mechanisms. For example, efflux pump inhibitors could be co-administered with AMPs to prevent their removal from the bacterial cell. nih.gov
Development of Novel AMPs: The discovery and development of new AMPs with novel mechanisms of action are crucial to stay ahead of evolving resistance. The vast diversity of natural AMPs from various organisms remains a promising source for new drug candidates. nih.gov
By employing these multifaceted strategies, the therapeutic potential of antimicrobial peptides, including potentially Nigroain-L, can be maintained and enhanced in the face of evolving microbial resistance.
Biotechnological Applications and Future Research Directions of Nigroain L
Role of Nigroain-L in Agricultural Applications:
The agricultural sector is continually seeking sustainable and effective solutions to manage crop diseases and ensure food security. Nigroain-L offers a biological alternative to conventional chemical pesticides, which often have detrimental environmental effects.
Plant Disease Resistance Enhancement through Transgenic Approaches:
A significant area of research involves the genetic engineering of plants to express antimicrobial peptides like Nigroain-L, thereby enhancing their innate resistance to diseases. The expression of AMPs in transgenic plants has demonstrated notable antibacterial and antifungal activities. nih.gov For instance, the introduction of AMP genes into crops can confer heightened resistance against various phytopathogens. This approach not only protects the plants but also reduces the reliance on external chemical treatments, contributing to more sustainable agricultural practices. The development of transgenic plants expressing Nigroain-L could offer a robust strategy to combat a spectrum of plant diseases, leading to improved crop yields and quality.
Bio-preservatives for Food Industry Applications:
The demand for natural and minimally processed foods has driven the search for effective bio-preservatives. Nigroain-L, with its potent antimicrobial properties, is a strong candidate for application in the food industry to extend the shelf-life of perishable products. nih.govillinois.edunih.gov Antimicrobial peptides can inhibit the growth of spoilage and pathogenic microorganisms in various food items. nih.gov For example, bacteriocins, a class of AMPs, are already utilized in dairy products and processed meats to prevent bacterial contamination. nih.govnih.gov The incorporation of Nigroain-L into food packaging or its direct application onto food surfaces could provide a natural and safe method to maintain food quality and prevent foodborne illnesses.
Development of Antimicrobial Coatings and Biomaterials Utilizing Nigroain-L:
The ability of Nigroain-L to be immobilized on various surfaces makes it an excellent component for creating antimicrobial coatings and biomaterials. nih.gov These materials are crucial in preventing microbial colonization and biofilm formation on a variety of surfaces, from medical devices to industrial equipment. nih.govmdpi.comnih.gov
Antimicrobial coatings can function through two primary mechanisms: by repelling microbes to prevent their initial attachment (antifouling) or by actively killing the microbes upon contact. nih.govnih.gov Nigroain-L can be incorporated into polymers and other materials to create surfaces that actively combat microbial contamination. nih.gov This technology has broad applications, including the development of self-sanitizing surfaces in public spaces, antimicrobial food packaging, and coatings for agricultural tools and equipment to prevent the spread of plant pathogens.
Advanced Delivery Systems for Localized Antimicrobial Action (excluding clinical applications):
To maximize the efficacy of Nigroain-L and minimize potential off-target effects, advanced delivery systems are being explored to provide localized antimicrobial action. These systems aim to deliver the peptide directly to the site of microbial contamination in a controlled manner.
One promising approach is the use of lipid-based nanosystems, such as liposomes, which can encapsulate Nigroain-L. nih.gov These nanocarriers offer several advantages, including biocompatibility, biodegradability, and the ability to protect the encapsulated peptide from degradation. nih.gov For agricultural applications, these delivery systems could be designed to release Nigroain-L in response to specific environmental cues, such as the presence of a pathogen, ensuring a targeted and efficient antimicrobial effect. In the food industry, encapsulation can improve the stability of Nigroain-L during processing and storage. nih.gov
Future Research Avenues for Expanding the Biotechnological Potential of Nigroain-L:
The full biotechnological potential of Nigroain-L is yet to be realized, and several avenues of future research hold significant promise. A key area of focus will be to expand the understanding of its spectrum of activity against a wider range of plant and food spoilage pathogens. Further investigation into the mechanisms of action of Nigroain-L will be crucial for optimizing its application and overcoming potential resistance. mdpi.com
Moreover, exploring synergistic combinations of Nigroain-L with other antimicrobial agents could lead to the development of more potent and broad-spectrum formulations. Research into cost-effective and scalable production methods for Nigroain-L is also essential for its widespread adoption in various industries. The exploration of its application in aquaculture, for instance, to control fish diseases, represents another exciting frontier.
Integration of Nigroain-L Research with Systems Biology and Synthetic Biology Approaches:
The integration of systems biology and synthetic biology offers powerful tools to accelerate the development and application of Nigroain-L. Systems biology approaches can be employed to understand the complex interactions between Nigroain-L, the target pathogens, and the host organism or environment. This holistic understanding can guide the rational design of more effective antimicrobial strategies.
Synthetic biology, on the other hand, provides the means to engineer novel versions of Nigroain-L with enhanced properties, such as increased stability, higher potency, and a more targeted spectrum of activity. By leveraging synthetic biology, researchers can create customized antimicrobial peptides tailored for specific applications in agriculture and the food industry. This interdisciplinary approach will be instrumental in unlocking the full biotechnological potential of Nigroain-L and other antimicrobial peptides.
Interactive Data Table: Research Findings on Antimicrobial Peptides
| Research Area | Key Finding | Potential Application |
| Transgenic Plants | Expression of AMPs enhances resistance to bacterial and fungal diseases. nih.gov | Development of disease-resistant crops. |
| Food Preservation | Bacteriocins, a type of AMP, are effective bio-preservatives in various foods. nih.govnih.gov | Extension of shelf-life and improved food safety. |
| Antimicrobial Coatings | AMPs can be incorporated into materials to create contact-killing surfaces. nih.gov | Self-sanitizing surfaces and antimicrobial packaging. |
| Delivery Systems | Liposomes can encapsulate AMPs for controlled and localized delivery. nih.gov | Targeted treatment of plant diseases and improved food preservation. |
Q & A
Q. How can researchers determine the structure-function relationship of Nigroain-L to optimize its antimicrobial activity?
- Methodology : Use computational tools like the Antimicrobial Peptide Database (APD) to compare Nigroain-L’s sequence with known AMPs . Circular dichroism (CD) spectroscopy and molecular dynamics simulations can elucidate secondary structures (e.g., α-helical or β-sheet motifs) critical for membrane disruption. Experimental validation via site-directed mutagenesis can identify residues essential for activity .
- Data Analysis : Correlate structural features (e.g., charge, hydrophobicity) with minimum inhibitory concentrations (MICs) against target pathogens. For example, truncation studies may reveal core motifs (e.g., cationic regions) driving efficacy .
Q. What experimental designs are recommended for in vitro testing of Nigroain-L’s antimicrobial spectrum?
- Protocol : Follow standardized assays such as broth microdilution (CLSI guidelines) to determine MICs against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains. Include positive controls (e.g., LL-37) and negative controls (e.g., BTS buffer) .
- Challenges : Address batch-to-batch variability by using HPLC-purified peptides and replicate experiments. For example, ’s table illustrates dose-response testing across concentrations (15.6–62.5 μg/mL) to identify optimal efficacy .
Q. How can researchers leverage the Antimicrobial Peptide Database (APD) to contextualize Nigroain-L’s properties?
- Database Tools : Search APD using Nigroain-L’s sequence (single-letter code) to retrieve physicochemical properties (e.g., net charge, hydrophobicity), activity spectra, and structural analogs . Cross-reference with dbAMP or CAMP for functional annotations (e.g., salt resistance, cytotoxicity) .
- Best Practices : Cite APD entries and version dates to ensure reproducibility. For instance, APD3 includes 3,254 AMPs (as of 2024), enabling comparative analysis of Nigroain-L’s uniqueness .
Advanced Research Questions
Q. What mechanisms underlie Nigroain-L’s selectivity between microbial and mammalian membranes?
- Experimental Approach : Use liposome assays with synthetic membranes mimicking bacterial (e.g., phosphatidylglycerol-rich) vs. mammalian (e.g., cholesterol-rich) lipid compositions. Fluorescence-based dye leakage assays quantify membrane disruption efficiency .
- Contradictions : If Nigroain-L shows unexpected cytotoxicity, analyze its interaction with human cell membranes via surface plasmon resonance (SPR) or atomic force microscopy (AFM). ’s workflow highlights peptide-surface interactions that may inform selectivity .
Q. How can conflicting data on Nigroain-L’s efficacy under physiological conditions (e.g., serum, pH) be resolved?
- Troubleshooting : Test stability in human serum (e.g., 50% serum for 24 hours) and varying pH (4.0–7.4) to mimic in vivo environments. Mass spectrometry can detect degradation products .
- Case Study : ’s gel formulation study used orthogonal design to optimize stability against proteases, suggesting Nigroain-L may require encapsulation or D-amino acid substitutions for clinical relevance .
Q. What strategies mitigate bacterial resistance to Nigroain-L?
- Synergistic Design : Combine Nigroain-L with conventional antibiotics (e.g., β-lactams) or adjuvants (e.g., efflux pump inhibitors). Checkerboard assays quantify fractional inhibitory concentration indices (FICIs) to identify synergy .
- Resistance Monitoring : Serial passage experiments (e.g., 20 generations) under sub-MIC conditions can track resistance development. Genomic sequencing of evolved strains may reveal mutations in membrane biosynthesis pathways .
Q. How can machine learning enhance the de novo design of Nigroain-L analogs with improved properties?
- AI Models : Train neural networks on APD datasets to predict antimicrobial activity, toxicity, and solubility. ’s Figure 2 demonstrates ML-driven AMP discovery using ancient peptide sequences .
- Validation : Synthesize top candidates via solid-phase peptide synthesis (SPPS) and validate via in vitro/in vivo models. For example, engineered cationic AMPs (eCAPs) in achieved enhanced stability via cyclization .
Data Integration and Reproducibility
Q. What statistical methods address variability in Nigroain-L’s bioactivity data across studies?
- Meta-Analysis : Aggregate MIC data from multiple labs using standardized protocols (e.g., ISO 20776-1). Apply mixed-effects models to account for inter-lab variability .
- Reporting Standards : Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines for peptide characterization, including purity (>95%), endotoxin levels (<0.1 EU/mg), and storage conditions .
Ethical and Translational Considerations
Q. What in vivo models are suitable for evaluating Nigroain-L’s therapeutic potential?
- Preclinical Models : Use murine wound infection models (e.g., S. aureus-infected burns) with bioluminescent pathogens for real-time efficacy monitoring. ’s LL-37 studies emphasize immune modulation as a secondary endpoint .
- Toxicity Screening : Conduct hemolysis assays (e.g., % lysis at 100 μg/mL) and cytokine profiling (e.g., IL-6, TNF-α) to assess biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
